3-Piperidineethanol
Overview
Description
3-Piperidineethanol, also known as 3-Piperidinemethanol, is a chemical compound with the molecular formula C6H13NO . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multi-component reactions (MCRs) are also used in the synthesis of piperidine derivatives, including methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and many others .
Molecular Structure Analysis
The molecular structure of 3-Piperidineethanol is similar to that of piperidine, which is a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge . The conformational structures of piperidine in the neutral and cationic ground states have been explored using conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .
Chemical Reactions Analysis
Piperidine derivatives, including 3-Piperidineethanol, are involved in various chemical reactions. They are used in the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidine also serves as a strong base for the deprotonation of carbonyl compounds and its nucleophilic nature makes it an essential ingredient in various synthetic processes .
Physical And Chemical Properties Analysis
3-Piperidineethanol has a boiling point of 121-123 °C (under a pressure of 6 Torr) and a predicted density of 0.939±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Enantioselective Synthesis and Chemical Diversity 3-Piperidineethanol and its derivatives serve as valuable starting materials for enantioselective synthesis, facilitating the creation of various natural and synthetic compounds. This utility stems from the presence of a stereocenter in the piperidine skeleton and a functional alcohol group, which are instrumental in synthesizing a wide range of products. Synthetic and enzymatic methods have been developed for the resolution of racemic forms, underscoring the compound's versatility in chemical synthesis (Perdicchia et al., 2015).
Cytotoxic Activity and DNA Binding Research into naphthalimide derivatives containing piperidine moieties has revealed potent cytotoxic activities against various cancer cell lines. These studies highlight the compound's potential in developing anticancer therapeutics and cancer cell imaging agents, with modifications to the piperidine structure significantly affecting cytotoxicity and DNA binding properties (Wang et al., 2016).
Green Synthesis Methods The pyrolysis of oxazines derived from 2-piperidineethanol has been explored as a green synthesis method, producing 2,3-dehydropiperidine enamines. This approach, including microwave irradiation, offers an eco-friendly alternative for synthesizing substituted perhydrooxazines, demonstrating the compound's role in sustainable chemical practices (Cook et al., 2005).
Electrooxidative Cyclization Electrooxidative methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols. This process illustrates the compound's utility in creating cyclic compounds with potential applications in various fields of chemistry and pharmacology (Okimoto et al., 2012).
Post-Combustion Carbon Capture (PCC) Applications 3-Piperidineethanol has been studied for its kinetics in carbon capture technologies, particularly in reactions involving CO2 and amines. These investigations provide insights into designing amine solutions for PCC applications, highlighting the compound's importance in addressing environmental challenges (Conway et al., 2012).
Physical Properties and Solvent Applications Studies on the density, viscosity, and vapor-liquid equilibria of aqueous solutions of 2-piperidineethanol have informed the development of solvent systems for gas treating. These findings contribute to the optimization of solvent properties for enhanced performance in industrial applications (Paul and Mandal, 2006).
Metallophthalocyanine Complexes The synthesis and characterization of metallophthalocyanine complexes substituted by N-piperidineethanol have been explored, revealing the compound's utility in developing materials with specific optical and electronic properties. These complexes hold promise for applications ranging from photovoltaics to sensor technology (Huang et al., 2008).
Safety And Hazards
3-Piperidineethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Piperidine derivatives, including 3-Piperidineethanol, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may focus on improving the synthesis methods and exploring the potential therapeutic applications of 3-Piperidineethanol and other piperidine derivatives.
properties
IUPAC Name |
2-piperidin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMTTWYXWUMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376389 | |
Record name | 3-PIPERIDINEETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidineethanol | |
CAS RN |
73579-06-3 | |
Record name | 3-PIPERIDINEETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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